2-(7-Methyl-1H-indol-3-yl)quinoxaline
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Overview
Description
2-(7-Methyl-1H-indol-3-yl)quinoxaline is a heterocyclic compound that features both an indole and a quinoxaline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Scientific Research Applications
2-(7-Methyl-1H-indol-3-yl)quinoxaline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Material Science: It is explored for use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
Target of Action
The primary target of 2-(7-Methyl-1H-indol-3-yl)quinoxaline is Phosphodiesterase 4B (PDE4B) . PDE4B is an enzyme that plays a crucial role in the inflammatory response by regulating the levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline.
Mode of Action
This compound acts as a selective inhibitor of PDE4B . By inhibiting PDE4B, it prevents the breakdown of cAMP, leading to increased levels of cAMP within cells. This increase amplifies the response to hormones like glucagon and adrenaline, which can have various downstream effects depending on the specific cell type and the signaling pathways involved.
Biochemical Pathways
The inhibition of PDE4B and the subsequent increase in cAMP levels can affect multiple biochemical pathways. One of the key pathways is the cAMP-dependent pathway , where cAMP activates protein kinase A (PKA), leading to the phosphorylation of various target proteins. This can result in effects such as relaxation of smooth muscle, increased heart rate, and decreased inflammatory response .
Result of Action
The inhibition of PDE4B by this compound has been shown to have significant anti-inflammatory effects. For example, it has been reported to reduce paw volume, inflammation, and pannus formation (in the knee joints), as well as decrease pro-inflammatory gene expression/mRNA levels significantly in arthritic rats .
Future Directions
Biochemical Analysis
Biochemical Properties
Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . They have been reported to possess anti-cancer, antioxidant, anti-proliferative, anti-tuberculosis, and antibacterial activities .
Cellular Effects
Some quinoxaline derivatives have been reported to cause G0/G1 phase cell cycle arrest and induce apoptosis in a dose-dependent manner on certain cell lines .
Molecular Mechanism
It has been synthesized as an intermediate to obtain the drug Erdafitinib , a pan-fibroblast growth factor receptor (FGFR) inhibitor .
Dosage Effects in Animal Models
In animal models, one of the 2-(1H-indol-3-yl)-quinoxaline based inhibitors showed effects in Zebrafish experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis when dosed at 3, 10, and 30 mg/kg intraperitoneally . At an intraperitoneal dose of 30 mg/kg, the compound showed promising effects in adjuvant induced arthritic rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methyl-1H-indol-3-yl)quinoxaline typically involves the condensation of 7-methylindole with a quinoxaline derivative. One common method includes the reaction of 7-methylindole with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(7-Methyl-1H-indol-3-yl)quinoxaline can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline moiety.
Oxidation and Reduction: The indole ring can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoxalines, while oxidation and reduction can modify the indole ring to produce different functionalized derivatives .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)quinoxaline: Lacks the methyl group on the indole ring.
2-(5-Methyl-1H-indol-3-yl)quinoxaline: Has a methyl group at a different position on the indole ring.
2-(1H-Indol-3-yl)benzoxazole: Contains a benzoxazole ring instead of a quinoxaline ring.
Uniqueness
2-(7-Methyl-1H-indol-3-yl)quinoxaline is unique due to the specific positioning of the methyl group on the indole ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with biological targets compared to its analogs, potentially resulting in distinct pharmacological profiles .
Properties
IUPAC Name |
2-(7-methyl-1H-indol-3-yl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c1-11-5-4-6-12-13(9-19-17(11)12)16-10-18-14-7-2-3-8-15(14)20-16/h2-10,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQWSTNKEZYSMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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